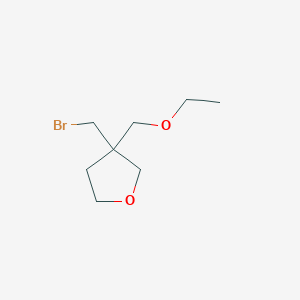
3-(Bromomethyl)-3-(ethoxymethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-(ethoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of Ethoxymethyl Group: The ethoxymethyl group can be introduced through etherification reactions, using reagents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-(ethoxymethyl)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds or as a building block in drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)oxolane depends on its specific application. In chemical reactions, the bromomethyl group can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-(ethoxymethyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-3-(methoxymethyl)oxolane: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
3-(Bromomethyl)-3-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
3-(Bromomethyl)-3-(ethoxymethyl)oxolane is unique due to the presence of both bromomethyl and ethoxymethyl groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and reactivity patterns, making it valuable in specific synthetic and industrial processes.
Propiedades
Fórmula molecular |
C8H15BrO2 |
|---|---|
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-(ethoxymethyl)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-2-10-6-8(5-9)3-4-11-7-8/h2-7H2,1H3 |
Clave InChI |
UGZUETGQJNNVNB-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(CCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
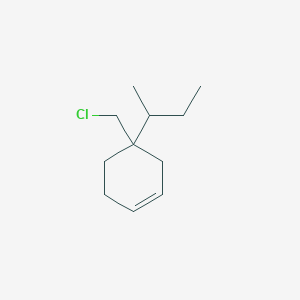
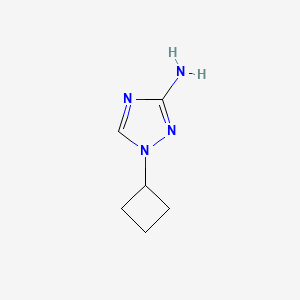

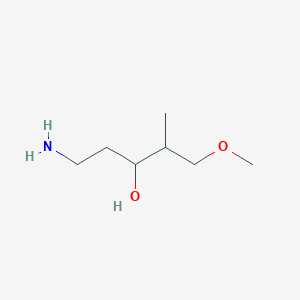


![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)

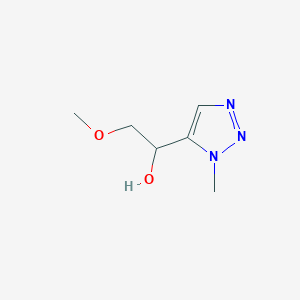

![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)

